(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20F3N9O and its molecular weight is 447.426. The purity is usually 95%.
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Mechanism of Action
Triazolopyrimidines
are known to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment . They can interact with different target receptors, making them versatile in their biological activities .
Triazoles
, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Properties
IUPAC Name |
[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N9O/c1-28-16-15(26-27-28)17(25-11-24-16)31-9-12(10-31)18(32)30-6-4-29(5-7-30)14-3-2-13(8-23-14)19(20,21)22/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATURHFSIPNKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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